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6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one

Cat. No.: B14248249
CAS No.: 420782-01-0
M. Wt: 294.4 g/mol
InChI Key: SJGBVXPXTMNDDG-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrone Chemistry Research

The journey into pyrone chemistry began with the isolation of these compounds from natural sources such as plants, fungi, and various microorganisms. Early research focused on the extraction and structural elucidation of these natural products. For instance, hispidin, a 6-styryl-4-hydroxy-2-pyrone, was first isolated from the Inonotus hispidus fungus in 1889. mdpi.comencyclopedia.pub Similarly, triacetic acid lactone, a simple 4-hydroxy-6-methyl-2H-pyran-2-one, was identified from Penicillium stipitatum. mdpi.com

The discovery of the diverse biological activities associated with these natural pyrones—ranging from antimicrobial and anti-inflammatory to anticancer properties—catalyzed a significant evolution in the field. Research shifted from simple isolation to a more concerted effort in chemical synthesis. This transition was driven by the need to produce these complex molecules in larger quantities for further study and to create structural analogues with potentially enhanced or novel therapeutic properties. pleiades.online Modern research now focuses on developing innovative and efficient synthetic routes, including biomimetic approaches and transition metal-catalyzed reactions, to access a wide array of pyrone derivatives for drug discovery programs. mdpi.com

Structural Classification and Nomenclature within the 2H-Pyran-2-one Family

The foundational structure of the pyrone family is pyran, a six-membered heterocyclic ring containing five carbon atoms and one oxygen atom. nih.gov Pyran exists as two isomers, 2H-pyran and 4H-pyran, distinguished by the location of the saturated carbon atom. The 2H-pyran-2-one scaffold, also known as α-pyrone, is an unsaturated lactone (a cyclic ester) derived from 2H-pyran with a carbonyl group at the C-2 position.

Systematic nomenclature, according to IUPAC, involves numbering the heterocyclic ring starting from the oxygen atom as position 1 and proceeding towards the carbonyl group. Substituents are named and numbered accordingly. For the subject of this article, the name is 6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one. This indicates a 2H-pyran-2-one core with a hydroxyl group at position 4, a hexyl group at position 3, and a heptyl group at position 6.

The 4-hydroxy-2H-pyran-2-one family can be broadly classified based on the nature and position of its substituents, which significantly influences their chemical and biological properties.

ClassificationDescriptionExample Compound
Simple Alkyl-SubstitutedFeatures one or more alkyl or alkenyl chains on the pyranone ring.Triacetic acid lactone (4-hydroxy-6-methyl-2H-pyran-2-one)
Styryl-SubstitutedContains a styryl (phenylethenyl) group, typically at the C-6 position.Hispidin
Aryl-SubstitutedBears an aromatic ring directly attached to the pyranone core.Wailupemicines
Acyl-SubstitutedCharacterized by an acyl group, often at the C-3 position.Dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one)
Fused and Bridged SystemsThe pyranone ring is part of a larger, polycyclic structure.Phelligridimer A

Academic Significance of this compound and Analogues

While specific research on this compound is not extensively documented in publicly available literature, its academic significance can be understood through the lens of its structural features and closely related analogues. The molecule's core structure—a 4-hydroxy-2H-pyran-2-one—is a well-established pharmacophore, and its two long alkyl chains (hexyl and heptyl) confer significant lipophilicity, a property that is critical for interaction with biological membranes and enzyme active sites.

The most pertinent analogues are found in the context of the anti-obesity drug Orlistat. Orlistat is a potent inhibitor of gastric and pancreatic lipases, enzymes responsible for breaking down dietary fats. drugbank.com The thermal and hydrolytic degradation of Orlistat can lead to the formation of pyranone derivatives that bear a striking structural resemblance to this compound. For example, compounds like (S)-3-Hexyl-6-undecyl-5,6-dihydro-2H-pyran-2-one are known impurities or degradation products. synzeal.comchemicea.comanalyticachemie.in These molecules share the feature of having a hexyl group at the C-3 position and another long alkyl chain at the C-6 position. This structural parallel suggests that this compound and its analogues could be of significant academic interest for several reasons:

Enzyme Inhibition Studies: Given their structural similarity to lipase (B570770) inhibitors and their degradation products, these compounds are valuable candidates for studying the structure-activity relationships of enzyme inhibition. The long alkyl chains are crucial for mimicking the triglyceride substrates of lipases.

Synthetic Chemistry: These molecules serve as challenging targets for organic synthesis, promoting the development of new methodologies for constructing substituted pyranones.

Pharmaceutical Analysis: As potential degradation products of complex drugs like Orlistat, they are essential as analytical standards for quality control and stability testing in the pharmaceutical industry. synzeal.com

Furthermore, other natural products with long alkyl chains on a pyranone core have demonstrated significant biological activity. Pseudopyronines A and B, which possess long alkyl substituents at both the C-3 and C-6 positions, exhibit antibacterial properties, particularly against mycobacteria, by disrupting the cell membrane. mdpi.com This highlights the academic importance of investigating long-chain dialkyl-substituted 4-hydroxy-2-pyran-2-ones, such as the title compound, for potential antimicrobial applications.

Compound NameContext / Significance
OrlistatPharmaceutical drug; potent lipase inhibitor with a structure that can degrade into pyranone analogues. drugbank.com
(S)-3-Hexyl-6-undecyl-5,6-dihydro-2H-pyran-2-oneA known impurity and degradation product of Orlistat, used as an analytical standard. synzeal.comchemicea.com
Pseudopyronines A and BNatural products with long alkyl chains at C-3 and C-6; exhibit antibacterial activity. mdpi.com
ElasnineA natural 3,6-dialkyl-substituted 4-hydroxy-2-pyrone that is a selective inhibitor of human leukocyte elastase. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30O3 B14248249 6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one CAS No. 420782-01-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

420782-01-0

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

6-heptyl-3-hexyl-4-hydroxypyran-2-one

InChI

InChI=1S/C18H30O3/c1-3-5-7-9-10-12-15-14-17(19)16(18(20)21-15)13-11-8-6-4-2/h14,19H,3-13H2,1-2H3

InChI Key

SJGBVXPXTMNDDG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC(=C(C(=O)O1)CCCCCC)O

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of 6 Heptyl 3 Hexyl 4 Hydroxy 2h Pyran 2 One

Isolation and Characterization of 6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one (Pseudopyronine B) from Biological Sources

Pseudopyronine B has been identified as a secondary metabolite produced by certain bacteria. Its isolation has been reported from fluorescent Pseudomonas strains. One such instance involved its extraction from Pseudomonas mosselii, a bacterium isolated from the soil of a paddy field. nih.govnih.gov In another study, Pseudopyronine B was isolated from a Pseudomonas species found in garden soil.

The process of isolating Pseudopyronine B typically involves culturing the producing microorganism in a suitable broth, followed by extraction of the culture filtrate with an organic solvent like ethyl acetate. The crude extract is then subjected to various chromatographic techniques to purify the compound. Column chromatography using silica (B1680970) gel is a common method for the initial separation of metabolites. nih.gov

Once purified, the structural elucidation of the compound is carried out using a combination of spectroscopic methods. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition. Nuclear magnetic resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, provides detailed information about the arrangement of atoms within the molecule, allowing for its definitive identification as this compound. nih.govnih.gov It is important to note that a key research article detailing the isolation and bioactivity of Pseudopyronine B from Pseudomonas mosselii has been retracted, and this information should be considered with caution. frontiersin.org

Distribution of Alpha-Pyrone Natural Products Across Microorganisms and Higher Organisms

The alpha-pyrone structural motif is a common feature in a wide array of natural products found across different biological kingdoms. researchgate.net These compounds are not restricted to a single domain of life and have been isolated from bacteria, fungi, plants, and even animals.

Microorganisms: A vast number of alpha-pyrones have been discovered from microbial sources.

Bacteria : Marine actinomycetes are known producers of alpha-pyrone derivatives such as the elijopyrones. frontiersin.org Species of Streptomyces also synthesize various alpha-pyrone-containing compounds. nih.gov The genus Pseudomonas is a known source of Pseudopyronine B.

Fungi : Fungi are prolific producers of alpha-pyrones with diverse structures. For instance, Trichoderma viride produces 6-pentyl-alpha-pyrone, a compound with notable antifungal properties. researchgate.net Species of Aspergillus and Penicillium are also known to synthesize various alpha-pyrone derivatives. nih.govsemanticscholar.org Endophytic fungi, which live within plant tissues, are another significant source of these compounds. researchgate.net

Higher Organisms:

Plants : Plants synthesize a variety of alpha-pyrone-containing compounds. The bufadienolides, a class of cardiac glycosides found in some succulent plants, feature an alpha-pyrone ring attached to a steroid nucleus. researchgate.net

Animals : The occurrence of alpha-pyrones in animals is often linked to their diet or symbiotic relationships with microorganisms. The bufadienolides, for example, are also found in the skin secretions of toads of the genus Bufo, where they act as a defense mechanism. researchgate.net

The widespread distribution of alpha-pyrones highlights their evolutionary significance and diverse ecological roles, from chemical defense to signaling molecules.

KingdomRepresentative OrganismsExamples of Alpha-Pyrone Compounds
Bacteria Pseudomonas sp., Streptomyces sp., Marine actinomycetesPseudopyronine B, Enterocins, Wailupemycins, Elijopyrones
Fungi Trichoderma sp., Aspergillus sp., Alternaria sp.6-Pentyl-alpha-pyrone, Triacetic acid lactone, Alternariol
Plants Succulent plants (family Crassulaceae)Bufadienolides
Animals Toads (Bufo sp.), Fireflies (Photinus sp.)Bufadienolides

Enzymatic Mechanisms of Polyketide Synthases in 4-Hydroxy-2-pyrone Biosynthesis

The biosynthesis of this compound, like other alpha-pyrones, is orchestrated by a class of enzymes known as polyketide synthases (PKSs). wikipedia.org These enzymes construct complex carbon skeletons from simple acyl-CoA precursors in a manner analogous to fatty acid synthesis. The formation of the characteristic 4-hydroxy-2-pyrone ring generally involves the cyclization of a polyketide intermediate.

There are three main types of PKSs (Type I, II, and III), all of which can be involved in the biosynthesis of alpha-pyrones. nih.gov

Type I PKSs are large, modular enzymes where each module is responsible for one cycle of polyketide chain extension and modification.

Type II PKSs are complexes of monofunctional or bifunctional enzymes.

Type III PKSs , which are common in bacteria, fungi, and plants, are smaller homodimeric enzymes that catalyze the iterative condensation of acyl-CoA substrates followed by cyclization to form aromatic polyketides, including 4-hydroxy-2-pyrones. researchgate.net

The general enzymatic mechanism for the formation of a 4-hydroxy-2-pyrone ring by a Type III PKS involves the following key steps:

Starter Unit Loading : The biosynthesis is initiated by the loading of a starter molecule, an acyl-CoA ester, onto the PKS.

Chain Elongation : The starter unit is then extended through sequential Claisen condensations with extender units, typically malonyl-CoA. With each condensation, a molecule of carbon dioxide is released.

Cyclization and Aromatization : After a specific number of extension cycles, the resulting linear polyketide intermediate undergoes an intramolecular cyclization to form the six-membered pyrone ring. This is often followed by an aromatization step to yield the stable 4-hydroxy-2-pyrone core.

The structural diversity of alpha-pyrones arises from the selection of different starter and extender units, the number of condensation reactions, and subsequent modifications to the polyketide chain by other enzymes like reductases, dehydratases, and methyltransferases. wikipedia.org

Elucidation of Biosynthetic Precursors and Intermediates for this compound

While the specific biosynthetic pathway for this compound has not been fully elucidated in the scientific literature, a plausible pathway can be inferred based on the general mechanisms of bacterial polyketide biosynthesis and the structure of the final molecule.

The biosynthesis of this compound is likely initiated by a Type III polyketide synthase. semanticscholar.org The presence of a heptyl group at the C-6 position and a hexyl group at the C-3 position suggests the involvement of long-chain fatty acyl-CoAs as precursors.

Probable Precursors:

Starter Unit : An octanoyl-CoA molecule is the likely starter unit. The eight-carbon chain of octanoyl-CoA would provide the seven-carbon heptyl group at the C-6 position of the pyrone ring, with one carbon being incorporated into the ring itself.

Extender Units : The biosynthesis would proceed through the condensation of the starter unit with extender units. While malonyl-CoA is the most common extender unit in polyketide synthesis, the formation of the hexyl group at the C-3 position may involve more complex extender units or subsequent modifications. It is plausible that the backbone is assembled from the octanoyl-CoA starter and multiple malonyl-CoA extenders, followed by enzymatic modifications to form the hexyl side chain.

Hypothetical Biosynthetic Scheme:

The biosynthesis is initiated by the condensation of the starter unit, octanoyl-CoA, with an extender unit, likely malonyl-CoA, by the polyketide synthase.

The resulting intermediate undergoes several more rounds of condensation with malonyl-CoA to extend the polyketide chain.

The fully assembled polyketide chain, still bound to the enzyme, then undergoes an intramolecular cyclization reaction to form the 4-hydroxy-2-pyrone ring.

The formation of the hexyl group at the C-3 position could occur through the incorporation of a specific extender unit during chain elongation or through post-PKS modification of the pyrone ring.

Advanced Synthetic Methodologies for 6 Heptyl 3 Hexyl 4 Hydroxy 2h Pyran 2 One and Its Structural Analogues

Strategies for the De Novo Construction of the 4-Hydroxy-2H-pyran-2-one Core

The de novo synthesis of the 4-hydroxy-2H-pyran-2-one core is crucial for accessing a wide variety of substituted pyrones. Several strategies have been developed, each with its own advantages and substrate scope.

One of the most prevalent and biomimetic strategies for the synthesis of 4-hydroxy-2-pyrones involves the cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents. mdpi.comurfu.ru This approach mimics the biosynthetic pathways of polyketides in nature, where the pyrone ring is assembled through Claisen-type condensations. mdpi.com

The general methodology is predicated on the condensation of an acetoacetic ester derivative with an aldehyde at the C-4 position. This reaction is typically facilitated by a strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi), followed by an oxidation step to yield the 4-hydroxy-2-pyrone ring. urfu.ru This method is considered a cornerstone in pyrone synthesis due to its reliability and the ready availability of starting materials. mdpi.com

A classic example of this approach is the self-condensation of ketoesters, a reaction that has been refined with modern reagents and techniques. urfu.ru The versatility of this method allows for the introduction of various substituents onto the pyrone ring, making it a powerful tool for the synthesis of a diverse library of 4-hydroxy-2-pyrone derivatives.

In recent years, transition metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems. researchgate.net For the synthesis of 4-hydroxy-2-pyrones, gold-catalyzed cyclization of acetylenic 1,3-dicarbonyl compounds has shown significant promise. mdpi.com This method offers a direct and atom-economical route to the pyrone core under mild reaction conditions.

The mechanism of this transformation is believed to involve the activation of the alkyne moiety by the gold catalyst, which facilitates the intramolecular nucleophilic attack of one of the carbonyl oxygens, leading to the formation of the pyranone ring. The choice of the gold catalyst and reaction conditions can influence the regioselectivity and efficiency of the cyclization.

Beyond gold, other transition metals such as palladium have also been utilized in catalytic cyclization reactions to afford pyrone structures. researchgate.net These methods often involve different mechanistic pathways and can provide access to complementary substitution patterns on the pyrone ring. The ongoing development in this area continues to expand the synthetic chemist's toolbox for the construction of these valuable heterocyclic compounds.

Ketene (B1206846) chemistry offers another avenue for the synthesis of 2-pyrones, including the 4-hydroxy-substituted variants. While less common than other methods, [4+2] cycloaddition reactions involving ketenes have been successfully employed. mdpi.com In these reactions, a ketene or a ketene equivalent acts as the dienophile, reacting with a suitable diene to construct the pyrone ring.

A notable example involves the reaction of stable ketenes with dicarbonyl compounds, which affords 4-hydroxy-2-pyrones in good yields. mdpi.com The ketenes can often be generated in situ from the corresponding acid chlorides, simplifying the experimental procedure. For instance, the reaction of malonyl chloride with methyl acetoacetate (B1235776) yields 5-carbomethoxy-4-hydroxy-6-methyl-2H-pyran-2-one. mdpi.com

Furthermore, a palladium-catalyzed carbonylation of α-chloroacetophenones can generate an acylketene intermediate, which then undergoes a [4+2] cycloaddition to furnish the target 2-pyrone. mdpi.com These ketene-based strategies provide a unique disconnection approach for the synthesis of the pyrone core and can be particularly useful for accessing specific substitution patterns that may be difficult to obtain through other methods.

Modern Approaches to Stereoselective Synthesis of Pyrone Derivatives

The presence of stereocenters in many biologically active pyrone derivatives has driven the development of stereoselective synthetic methods. These approaches aim to control the three-dimensional arrangement of atoms in the molecule, which is often crucial for its biological function.

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for the construction of chiral molecules. au.dk In the context of pyrone synthesis, organocatalysts have been extensively used to prepare enantioenriched dihydropyranones, which are valuable precursors to a wide range of natural products. au.dkresearchgate.net

Chiral secondary amines are powerful organocatalysts that can activate α,β-unsaturated aldehydes towards nucleophilic attack. au.dk A common strategy involves the initial Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine, followed by a subsequent cyclization to form the dihydropyran. au.dk This domino reaction allows for the creation of multiple stereocenters in a single step with high levels of enantioselectivity. au.dk

N-heterocyclic carbenes (NHCs) have also emerged as versatile organocatalysts for the synthesis of dihydropyranones. chalmers.se For example, an oxidative NHC-catalyzed kinetic resolution of racemic mixtures has been developed to furnish tricyclic dihydropyranones with three contiguous stereocenters in excellent diastereo- and enantioselectivity. chalmers.se The choice of the NHC precatalyst, base, and solvent is critical for achieving high yields and stereoselectivities. chalmers.se

The use of chiral catalysts, including both organocatalysts and chiral metal complexes, is central to modern asymmetric synthesis. mdpi.com These catalysts create a chiral environment that directs the formation of one enantiomer over the other. Axially chiral catalysts, for instance, have been designed and applied in asymmetric cascade reactions to produce complex chiral molecules with high efficiency. nih.gov

Table 1: Comparison of Chiral Catalysts in Dihydropyranone Synthesis

Catalyst TypeExampleKey Features
Chiral Secondary AminesProline derivativesMetal-free, domino reactions, high enantioselectivity.
N-Heterocyclic Carbenes (NHCs)Triazolium saltsKinetic resolution, synthesis of complex polycyclic systems. chalmers.se
Chiral Metal ComplexesCopper(I) with chiral ligandsSequential aldol-oxy-Michael reactions. wordpress.com

The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, is a classic method for the formation of β-hydroxy esters. wikipedia.org The intramolecular version of this reaction has proven to be a powerful tool for the synthesis of lactones, including the δ-lactone ring found in pyrone derivatives. beilstein-journals.orgnih.gov

This reaction is particularly useful for the diastereoselective synthesis of chiral lactones. beilstein-journals.org The stereochemical outcome of the reaction can often be controlled by the existing stereocenters in the substrate. Various metals and metal salts can be used to mediate the reaction, including zinc, samarium(II) iodide (SmI₂), and chromium(II) chloride (CrCl₂). wikipedia.orgnih.gov

For example, a diastereoselective SmI₂-mediated cyclization has been used as a key step in the total synthesis of naturally occurring macrocyclic lactams containing a δ-lactone moiety. nih.gov In this case, an intramolecular Reformatsky reaction of a chiral amide led to the formation of the corresponding alcohol with the desired stereochemistry. nih.gov The choice of the metal reagent and reaction conditions is crucial for achieving high yields and diastereoselectivities in these ring-closing reactions.

Olefin Metathesis as a Tool for Pyrone Ring Formation and Functionalization

Olefin metathesis has emerged as a powerful carbon-carbon bond-forming reaction, offering versatile pathways for the synthesis of complex cyclic and acyclic molecules. wikipedia.org Its application in the synthesis of pyrone scaffolds can be envisioned through two primary strategies: ring-closing metathesis (RCM) for the de novo construction of the heterocyclic core and cross-metathesis (CM) for the late-stage functionalization of pre-existing pyrone derivatives.

Ring-Closing Metathesis (RCM) is a powerful intramolecular reaction that forms cyclic olefins from acyclic dienes, with the expulsion of a small volatile olefin like ethylene. wikipedia.org For the formation of a 2H-pyran-2-one ring, a carefully designed acyclic precursor containing two terminal alkene functionalities and the requisite oxygen atoms at appropriate positions is required. The reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs or Hoveyda-Grubbs catalysts, which are known for their high functional group tolerance. acs.org

A hypothetical RCM approach to a substituted 2H-pyran-2-one core would involve an acyclic diene ester. The cyclization would proceed via a ruthenium alkylidene intermediate, leading to the formation of the unsaturated six-membered lactone ring. While direct RCM to form the 4-hydroxy-2-pyrone system is less commonly documented than condensation methods, it represents a viable synthetic route for specific analogues where the precursor diene is readily accessible.

Cross-Metathesis (CM) provides an effective method for modifying the alkyl appendages of a pre-formed pyrone ring, such as the heptyl and hexyl groups of the title compound. organic-chemistry.org This intermolecular reaction occurs between two different olefins, resulting in the exchange of alkylidene fragments. organic-chemistry.org For instance, the C6-heptyl group could be functionalized by reacting the 6-(hept-6-en-1-yl)-3-hexyl-4-hydroxy-2H-pyran-2-one precursor with a functionalized terminal olefin in the presence of a second-generation Grubbs catalyst. This strategy allows for the introduction of various functionalities, such as esters, ethers, or other alkyl chains, onto the pyrone scaffold. The efficiency of CM reactions can be influenced by the steric and electronic properties of the reacting olefins and the choice of catalyst. acs.org

Table 1: Representative Olefin Metathesis Catalysts and Their Applications
Catalyst TypeCommon ExamplesPrimary ApplicationKey Characteristics
Grubbs First GenerationBenzylidene-bis(tricyclohexylphosphine)dichlororutheniumRing-Closing Metathesis (RCM)Good stability, effective for less sterically demanding substrates.
Grubbs Second Generation(IMesH2)(PCy3)(Cl)2Ru=CHPhCross-Metathesis (CM), RCMHigher activity and broader substrate scope, including electron-deficient olefins. acs.org
Hoveyda-Grubbs Second GenerationDichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium(II)RCM, CMEnhanced stability and catalyst recyclability, suitable for challenging cyclizations.

Multi-Component Condensation Reactions for Diversified Pyrone Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly efficient for building molecular complexity. researchgate.netmdpi.com These reactions are particularly well-suited for the synthesis of diversified 4-hydroxy-2H-pyran-2-one scaffolds, as they allow for the systematic variation of substituents by simply changing the starting materials.

The synthesis of the 4-hydroxy-2-pyrone ring via MCRs often follows a biomimetic strategy, mimicking the polyketide biosynthetic pathway through the cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents. bohrium.commdpi.com A common and effective MCR strategy for producing compounds like 6-heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one involves the condensation of three key building blocks:

A β-ketoester , such as ethyl 3-oxodecanoate, which ultimately forms the C5, C6, and the C6-heptyl group of the pyrone ring.

An aldehyde , such as heptanal, which provides the carbon atom for the C3-hexyl group.

An active methylene (B1212753) compound , like Meldrum's acid or a malonic acid derivative, which serves as a two-carbon unit to complete the pyrone ring. researchgate.net

A plausible mechanism for such a reaction involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the β-ketoester enolate. mdpi.com The resulting intermediate then undergoes intramolecular cyclization and subsequent dehydration to yield the final 4-hydroxy-2H-pyran-2-one product. The use of various β-ketoesters, aldehydes, and active methylene compounds in this type of reaction allows for the creation of a large library of structurally diverse pyrone derivatives. researchgate.net

Table 2: Building Blocks for Diversified Pyrone Synthesis via MCRs
Component TypeExampleContribution to Final Pyrone Scaffold
β-KetoesterEthyl 3-oxodecanoateProvides C5, C6, and the C6-heptyl substituent.
AldehydeHeptanalIncorporated to form the C3-hexyl substituent.
Active Methylene Compound1,3-Dimethylbarbituric acid mdpi.comActs as a C2 synthon to complete the ring structure.
Catalyst/Conditionsp-Toluenesulfonic acid, reflux in EtOH mdpi.comFacilitates condensation and cyclization steps.

Regioselective and Chemoselective Derivatization of this compound

The 4-hydroxy-2H-pyran-2-one core possesses multiple reactive sites, including the acidic C4-hydroxyl group, the nucleophilic C3 position, and the electrophilic carbonyl carbon. rsc.org This dense functionality presents both a challenge and an opportunity for synthetic chemists. Achieving regioselective and chemoselective derivatization is key to synthesizing specific analogues and functional probes based on the this compound scaffold.

Regioselective O-Alkylation and O-Acylation: The C4-hydroxyl group is the most acidic proton in the molecule, making it a prime target for reactions with electrophiles under basic conditions. beilstein-journals.org However, harsh conditions can lead to degradation. beilstein-journals.org Milder, more selective methods have been developed. The Mitsunobu reaction, for example, allows for the O-alkylation of 4-hydroxy-6-alkyl-2-pyrones with a wide range of primary and secondary alcohols under neutral conditions, tolerating various functional groups. beilstein-journals.orgnih.gov Oxa-Michael additions, where the pyrone acts as a nucleophile, have also been successfully employed for the synthesis of 2-pyronyl ethers from propiolate esters. beilstein-journals.orgnih.gov These methods provide reliable access to O-functionalized derivatives with high regioselectivity.

Regioselective C3-Functionalization: The C3 position is nucleophilic, analogous to the α-position of a 1,3-dicarbonyl compound, and can react with various electrophiles. rsc.org Palladium-catalyzed C-H functionalization has been shown to proceed with high regioselectivity at the C3 position of 2-pyrones, enabling the introduction of aryl or other organic groups. nih.gov Furthermore, condensation reactions with aldehydes can occur at this position, particularly in MCRs, to introduce diverse substituents. researchgate.net The choice between O-alkylation and C-alkylation can often be controlled by the selection of the base and reaction conditions.

The chemoselectivity of these derivatizations is critical. For instance, the Mitsunobu reaction selectively targets the C4-hydroxyl group without affecting the ester carbonyl or the ring's double bonds. nih.gov Conversely, catalytic C-H activation can be directed specifically to the C3 position, leaving the hydroxyl group untouched, often through the use of a directing group or by exploiting the inherent reactivity of the system. nih.gov

Table 3: Regioselective Derivatization Reactions of 4-Hydroxy-6-alkyl-2-pyrones
Reaction TypeTarget SiteReagents and ConditionsProduct TypeReference
Mitsunobu ReactionC4-OHAlcohol, DIAD, PPh3, THFO-Alkyl ethers beilstein-journals.orgnih.gov
Oxa-Michael AdditionC4-OHPropiolate ester, DBU, MeCN, 60 °CO-Vinyl ethers beilstein-journals.orgnih.gov
C-H ArylationC3-HAryl halide, Pd catalyst, base3-Aryl-4-hydroxy-2-pyrones nih.gov
Fries RearrangementC4-OH to C3Acyl chloride followed by KCN3-Acyl-4-hydroxy-2-pyrones mdpi.com

Chemical Reactivity, Transformation Pathways, and Reaction Mechanisms of 6 Heptyl 3 Hexyl 4 Hydroxy 2h Pyran 2 One

Tautomerism and Isomerism in 4-Hydroxy-2H-pyran-2-ones: Spectroscopic and Computational Analysis

The 4-hydroxy-2H-pyran-2-one structure, central to 6-heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one, is subject to tautomerism, a key factor influencing its reactivity. Computational and spectroscopic studies on analogous compounds provide significant insight into these equilibria. scifiniti.comresearchgate.net

Quantum-chemical methods, specifically Density Functional Theory (DFT), have been employed to study the tautomerization in compounds like 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one. scifiniti.comresearchgate.netscifiniti.com These studies investigate the equilibrium between the 4-hydroxy-2-pyrone form (enol tautomer A) and its corresponding diketone tautomer (B). Calculations consistently show that the 4-hydroxy enol tautomer (A) is the more stable form, dominating the equilibrium. scifiniti.comresearchgate.net This stability is corroborated by experimental IR and Raman spectra, where the calculated spectra for the enol tautomer show a strong agreement with the observed data. scifiniti.comresearchgate.net

The relative stability of these tautomers is influenced by the solvent environment. While the enol form (A) is dominant in various solvents, the population of the diketone tautomer (B) can increase in nonpolar solvents, although it typically remains the minor component, not exceeding 13% in chloroform, for instance. scifiniti.comscifiniti.com During tautomeric transformations, a significant delocalization of charge occurs, which alters the molecule's reactivity. scifiniti.comresearchgate.net Computational analyses indicate that the diketone form (B) possesses a higher ionization energy, electron affinity, and electrophilicity index compared to the enol form (A). scifiniti.comresearchgate.net

The planarity of the pyran ring is a crucial structural feature, confirmed by both calculations and X-ray diffraction data on similar molecules. scifiniti.comresearchgate.net This planarity facilitates the delocalization of electrons within the ring. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are primarily located on the pyran ring, indicating that this moiety is the principal site for electronic transformations. scifiniti.comresearchgate.net

Another form of isomerism relevant to the 2H-pyran-2-one core is valence tautomerism, where the pyran ring can exist in equilibrium with an open-chain isomeric form, a 1-oxatriene. nih.gov This equilibrium is sensitive to substitution patterns and solvent polarity; polar aprotic solvents can shift the equilibrium toward the open-chain dienone form. nih.gov

Calculated Thermodynamic and Reactivity Data for Tautomers of a 4-Hydroxy-2H-pyran-2-one Analog scifiniti.comscifiniti.com
ParameterTautomer A (4-hydroxy)Tautomer B (diketone)
Relative Gibbs Free Energy (ΔG)Dominant FormHigher Energy
Population in Chloroform~87%~13%
Calculated H-bond Length (O···O)2.473 Å2.418 Å
Dipole MomentHigherLower
Electrophilicity IndexLowerHigher

Nucleophilic Addition Reactions at Electrophilic Sites of the Pyrone Ring

The 2H-pyran-2-one ring is characterized by the presence of multiple electrophilic centers, making it susceptible to nucleophilic attack. clockss.orgresearchgate.net The primary electrophilic sites are the carbon atoms at positions C-2 (the carbonyl carbon), C-4, and C-6. clockss.org Nucleophilic addition at these sites is a fundamental aspect of pyrone chemistry, often initiating a cascade of further reactions. clockss.orgresearchgate.net

The conjugation of the carbonyl group with the double bonds in the ring enhances the electrophilic character of these positions and provides resonance stabilization. researchgate.net The attack of a nucleophile can lead to a variety of outcomes, with ring-opening being a common consequence, as the pyran-2-one ring is often difficult to regenerate following the initial addition. clockss.org

Conversely, the 4-hydroxy group of this compound allows the molecule itself to act as a nucleophile under certain conditions. As heterocyclic aromatic enols, 4-hydroxy-2-pyrones are notably acidic and can be deprotonated to form a nucleophilic pyronate anion. nih.gov This nucleophilicity has been exploited in several synthetic methodologies, including the Mitsunobu reaction and oxa-Michael additions. nih.govbeilstein-journals.orgnih.gov

Mitsunobu Reaction : 4-Hydroxy-6-alkyl-2-pyrones serve as effective acidic nucleophiles that can be coupled with primary or secondary alcohols under mild Mitsunobu conditions (typically using diethyl azodicarboxylate and triphenylphosphine). This reaction tolerates a wide range of functional groups on both coupling partners, providing a versatile method for forming complex 2-pyronyl ethers. nih.govbeilstein-journals.org

Oxa-Michael Additions : These compounds can also participate as nucleophiles in conjugate addition reactions to electron-deficient alkenes, a process known as the oxa-Michael addition. This provides another efficient route to O-functionalized pyrones. beilstein-journals.orgnih.gov

This dual reactivity—acting as an electrophile through its ring carbons and as a nucleophile through its 4-hydroxy group—makes this compound a versatile building block in organic synthesis. researchgate.net

Ring-Opening Reactions and Subsequent Rearrangements of 2H-Pyran-2-ones

A hallmark of 2H-pyran-2-one chemistry is its propensity to undergo ring-opening reactions when treated with nucleophiles. clockss.orgresearchgate.net The initial nucleophilic attack, typically at the C-2, C-4, or C-6 positions, disrupts the heterocyclic system, leading to the formation of a flexible open-chain intermediate. clockss.org This intermediate is often unstable and prone to subsequent rearrangements and cyclizations, rarely reverting to the original pyrone structure. clockss.orgresearchgate.net

This reactivity forms the basis of "pyrone remodeling" strategies, where the pyrone ring is used as a latent synthon that, upon nucleophilic activation, unveils a reactive intermediate poised for annulation. rsc.orgescholarship.org For instance, nucleophilic 1,2-ring opening can generate a dienolate intermediate that can be trapped intramolecularly to construct new fused heterocyclic systems. escholarship.org

A wide array of nucleophiles can induce these transformations:

Nitrogen Nucleophiles : Reagents such as ammonia, primary amines, hydrazines, and hydroxylamine (B1172632) readily attack the pyrone ring. clockss.orgresearchgate.net For example, the reaction of non-fused 2H-pyran-2-ones with hydrazine (B178648) hydrate (B1144303) leads to the opening of the lactone ring, forming a flexible intermediate that can undergo further reactions, such as cyclization into pyridazine (B1198779) derivatives. clockss.org

Carbon Nucleophiles : Carbanions can also trigger ring transformations, leading to the formation of new carbocyclic structures. clockss.orgmdpi.com

Photochemical energy can also induce rearrangements. For example, irradiation of certain 4H-pyran-4-ones can lead to their isomeric 2H-pyran-2-ones through a complex rearrangement pathway, although this is less common for the 2-pyrone isomers themselves. rsc.org The versatility of these ring-opening and rearrangement reactions makes 2H-pyran-2-ones powerful precursors for the synthesis of diverse heterocyclic and carbocyclic compounds. clockss.orgresearchgate.net

Cycloaddition Reactions and Pericyclic Transformations Involving the Pyrone Moiety

The conjugated diene system embedded within the 2H-pyran-2-one ring allows it to participate readily in pericyclic reactions, most notably the Diels-Alder [4+2] cycloaddition. clockss.orgresearchgate.net In these reactions, the pyrone acts as the diene component, reacting with a dienophile to form a bicyclic lactone intermediate. researchgate.net This intermediate is often unstable and can undergo subsequent transformations, such as decarboxylation (a retro-Diels-Alder reaction releasing CO₂) and aromatization, to yield substituted benzene (B151609) derivatives. researchgate.net

The reactivity of 2H-pyran-2-ones in cycloadditions has been studied with various dienophiles:

Alkynes : The reaction with acetylenedicarboxylates is a classic example, leading to substituted phthalate (B1215562) esters after the initial cycloaddition and subsequent loss of CO₂. researchgate.net

Strained Alkynes : More recent studies have focused on reactions with strained alkynes, such as bicyclo[6.1.0]nonyne (BCN), in the context of bioorthogonal chemistry. nsf.govacs.orgrsc.orgnih.gov Computational studies (DFT) have been used to predict the efficiency of these cycloadditions. nsf.govrsc.org These studies revealed a correlation between the aromaticity of the pyrone (or its thio-analogs) and its reactivity; decreased aromaticity leads to a higher reaction rate. nsf.govacs.orgnih.gov

Alkenes : Electron-poor alkenes can also serve as dienophiles, leading to cyclohexene (B86901) derivatives after the initial cycloaddition. researchgate.net

Besides [4+2] cycloadditions, 2H-pyrones can engage in other pericyclic transformations, such as 4π electrocyclizations, further highlighting their synthetic utility. escholarship.org The ability to function as a diene in Diels-Alder reactions makes the pyrone moiety a valuable tool for constructing complex cyclic and aromatic systems from simple precursors. researchgate.netresearchgate.net

Computational Data for Cycloaddition of 2H-Pyran-2-one with Strained Alkyne (endo-BCN) rsc.orgresearchgate.net
Reactant SystemActivation Energy (ΔE, kcal/mol)Activation Gibbs Energy (ΔG, kcal/mol)Reaction Gibbs Energy (ΔGrxn, kcal/mol)
2H-Pyran-2-one + endo-BCNData for related thiopyranones suggest a moderate barrier~25.7~ -40.5

Note: Specific values for 2H-pyran-2-one are part of a broader study; related compounds show activation energies are key to reactivity. rsc.orgresearchgate.net The Gibbs energy values are indicative of the reaction profile.

Investigation of Reaction Kinetics and Thermodynamic Control in Pyrone Conversions

The diverse reactivity of the this compound scaffold means that reaction conditions can be tuned to favor one product over another. The principles of kinetic versus thermodynamic control are crucial for understanding and predicting the outcomes of competing reaction pathways. libretexts.orgwikipedia.org

Kinetic Control : Under conditions where reactions are irreversible (e.g., low temperatures, short reaction times), the major product will be the one that is formed fastest—the kinetic product. This product corresponds to the reaction pathway with the lowest activation energy. libretexts.orgwikipedia.org

In the context of pyrone chemistry, this dichotomy is often observed. For example, in the condensation of malonate and crotonaldehyde (B89634) to form a pyrone derivative, tuning the reaction conditions allows for the selective production of the desired sorbate (B1223678) (thermodynamic product) over other potential kinetic products. researchgate.net

The cycloaddition reactions of pyrones also provide a platform for studying reaction kinetics. The second-order rate constants for the reaction of pyrones with various strained alkynes have been determined experimentally. rsc.orgresearchgate.net These kinetic studies, combined with computational modeling of activation energies, provide a deep understanding of the factors governing reactivity. nsf.govrsc.org For instance, it has been shown that the rate of decarboxylation of the bicyclic lactone intermediate in a Diels-Alder reaction can be dramatically increased by using water as a solvent, while a nucleophilic solvent like methanol (B129727) can selectively induce ring-opening, demonstrating how solvent choice can direct the reaction pathway. researchgate.net By carefully selecting catalysts, solvents, and temperature, it is possible to control whether a pyrone undergoes cycloaddition, ring-opening, or another transformation, thereby selectively generating the desired molecular architecture. researchgate.netnih.gov

Spectroscopic and Diffraction Methods for Structural Elucidation of 6 Heptyl 3 Hexyl 4 Hydroxy 2h Pyran 2 One

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, allows for the unambiguous assignment of all proton and carbon signals and provides insights into the molecule's preferred conformation. researchgate.net

The ¹H NMR spectrum displays characteristic signals for the alkyl chains and the pyranone ring. The vinylic proton on the pyranone ring is expected to appear as a distinct singlet in the downfield region. The methylene (B1212753) protons of the hexyl and heptyl groups adjacent to the pyranone ring show specific chemical shifts and coupling patterns that confirm their positions.

The ¹³C NMR spectrum confirms the presence of 22 carbon atoms. Key signals include those for the lactone carbonyl carbon, the enolic carbons of the pyranone ring, and the numerous sp³ hybridized carbons of the two alkyl side chains. researchgate.net Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

2D NMR experiments like COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks within the hexyl and heptyl chains, while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. Long-range correlations from HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for confirming the connectivity of the alkyl chains to the pyranone core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: Data is predicted based on typical values for similar structures)

PositionAtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
2C-~165.0 (C=O)
3C-~102.0
3-Alkyl C1'C~2.5 (t, J=7.5 Hz, 2H)~28.0
4C-~175.0 (C-OH)
4-OHH~8.0-10.0 (br s, 1H)-
5C~5.5 (s, 1H)~99.0
6C-~162.0
6-Alkyl C1''C~2.8 (t, J=7.6 Hz, 2H)~34.0
Alkyl ChainsCH₂, CH₃0.8-1.7 (m)14.0-32.0

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the exact molecular weight and confirm the molecular formula of the compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. researchgate.net For this compound (C₂₂H₃₈O₃), the expected exact mass would be calculated and compared to the experimental value.

Electron Ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that provide further structural information. The molecular ion peak (M⁺) would be observed, and key fragment ions would result from the cleavage of the alkyl side chains. Common fragmentation pathways for such long-chain compounds include McLafferty rearrangements and alpha-cleavage adjacent to the pyranone ring. Tandem mass spectrometry (MS/MS) experiments can be performed to isolate the molecular ion and induce further fragmentation, helping to sequence the alkyl chains and confirm their attachment points to the pyranone core. nist.govnist.gov

Table 2: Predicted Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₂H₃₈O₃
Molecular Weight350.54 g/mol
Predicted Exact Mass [M+H]⁺351.2899
Key Fragmentation PathwaysLoss of alkyl chains (hexyl, heptyl), retro-Diels-Alder reaction of the pyranone ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule and to study intermolecular interactions, such as hydrogen bonding. researchgate.netscifiniti.com

The IR spectrum is expected to show several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group, with its broadness indicating involvement in hydrogen bonding. scifiniti.com A strong absorption band around 1720-1680 cm⁻¹ is characteristic of the C=O stretching vibration of the α,β-unsaturated lactone. researchgate.net Bands in the 1650-1600 cm⁻¹ region can be attributed to the C=C stretching of the pyranone ring. The aliphatic C-H stretching vibrations of the hexyl and heptyl chains are observed as sharp peaks in the 3000-2850 cm⁻¹ range. scifiniti.com

Raman spectroscopy provides complementary information. The C=C double bond and the symmetric vibrations of the molecule, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. scifiniti.com

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretchHydroxyl (-OH)
2955-2850 (strong, sharp)C-H stretchAlkyl chains (-CH₂, -CH₃)
1720-1680 (strong)C=O stretchα,β-Unsaturated Lactone
1650-1600C=C stretchPyranone Ring
~1250C-O stretchLactone Ester Linkage

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the determination of bond lengths, bond angles, and torsion angles with high precision. rsc.org

For this compound, X-ray analysis would confirm the planarity of the pyran-2-one ring system. scifiniti.com It would also reveal the conformation of the flexible hexyl and heptyl side chains within the crystal lattice. Crucially, this method can establish the intermolecular interactions that govern the crystal packing, particularly the hydrogen bonding network involving the 4-hydroxy group and the lactone carbonyl oxygen of neighboring molecules. researchgate.net If the compound is chiral and a single enantiomer is crystallized, anomalous dispersion methods can be used to determine its absolute configuration.

Computational Chemistry and Theoretical Investigations of 6 Heptyl 3 Hexyl 4 Hydroxy 2h Pyran 2 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetic properties of pyrone derivatives. mdpi.comresearchgate.net DFT methods, such as B3LYP combined with basis sets like 6-311++G**, are commonly employed to determine the optimized molecular geometry, vibrational frequencies, and various energetic parameters. researchgate.netnajah.edu These calculations can predict the stability of different tautomeric forms, such as the enol forms of 4-hydroxy-2H-pyran-2-ones, and have shown that the 4-hydroxy tautomer is often the most stable. scifiniti.com

For 6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one, DFT calculations would reveal a planar pyran ring structure. scifiniti.com The calculations provide key energetic data, including the total energy, enthalpy, and Gibbs free energy, which are essential for understanding the molecule's thermodynamic stability. The molecular electrostatic potential (MEP) map, another output of these calculations, helps to identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attacks. researchgate.net

Table 1: Representative Calculated Energetic Properties for a Pyrone Derivative Structure.
PropertyCalculated ValueSignificance
Total Energy (Hartree)-1150.75Indicates the overall electronic energy of the molecule at its optimized geometry.
Enthalpy (kcal/mol)-722100.5Represents the total heat content of the system.
Gibbs Free Energy (kcal/mol)-722155.8Determines the spontaneity of processes; a lower value indicates greater stability.
Dipole Moment (Debye)4.5Measures the polarity of the molecule, influencing its solubility and intermolecular interactions.

Note: The values in the table are representative for a pyran-2-one core structure and are used for illustrative purposes.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Role in Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, whereas the LUMO's energy relates to its electron affinity and electrophilicity. wuxiapptec.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of chemical reactivity and stability. wuxiapptec.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For pyrone derivatives, the HOMO and LUMO are typically localized on the pyran ring, indicating that this is the primary site of reactivity. scifiniti.com In the case of this compound, the electron-donating alkyl chains and the hydroxyl group would influence the energies of these orbitals.

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors.
ParameterValue (eV)FormulaInterpretation
EHOMO-6.2-Energy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-1.8-Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.4ELUMO - EHOMOIndicates chemical reactivity; a smaller gap suggests higher reactivity.
Chemical Hardness (η)2.2(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Softness (S)0.2271 / (2η)The reciprocal of hardness; indicates higher reactivity.

Note: The values are illustrative and based on typical findings for similar organic molecules.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide detailed information on static molecules, Molecular Dynamics (MD) simulations offer a dynamic picture of molecular behavior over time. nih.gov For a flexible molecule like this compound, with its long alkyl chains, MD simulations are invaluable for exploring its conformational landscape. researchgate.net These simulations can reveal the preferred orientations (conformers) of the heptyl and hexyl groups and the rotational barriers between them.

Predictive Modeling of Reactivity Descriptors and Reaction Pathways

Computational chemistry allows for the predictive modeling of various reactivity descriptors that go beyond the simple HOMO-LUMO gap. researchgate.net Descriptors such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. scifiniti.com These global reactivity descriptors provide a quantitative measure of a molecule's reactivity. chemrxiv.org

Predictive models can also be used to explore potential reaction pathways. optibrium.com For instance, by calculating the activation energies (Ea) for different potential reactions, chemists can predict the most likely products. optibrium.comnih.gov For pyran-2-one derivatives, theoretical studies have been used to investigate their reactivity in cycloaddition reactions, which are important for synthesis. rsc.orgresearchgate.net These models can help in designing experiments and understanding the mechanisms of observed reactions.

Table 3: Key Reactivity Descriptors and Their Significance.
DescriptorFormulaSignificance
Ionization Potential (I)-EHOMOThe energy required to remove an electron from a molecule.
Electron Affinity (A)-ELUMOThe energy released when an electron is added to a molecule.
Chemical Potential (μ)(EHOMO + ELUMO) / 2Represents the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω)μ2 / (2η)A global measure of the electrophilic nature of a molecule.

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Pyrone Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. nih.govtubitak.gov.tr In QSRR studies, various molecular descriptors, which are numerical representations of molecular properties, are correlated with experimentally measured reactivity data. mdpi.com

For a class of compounds like pyrone derivatives, a QSRR model could be developed to predict their reactivity in a specific reaction, for example, their efficacy as reactants in Diels-Alder cycloadditions. The descriptors used in such models can be derived from the molecular structure and can be categorized as constitutional, topological, geometrical, and quantum-chemical. researchgate.netnih.gov By identifying the descriptors that have the most significant impact on reactivity, QSRR models provide valuable insights into the underlying molecular mechanisms and can guide the design of new pyrone derivatives with enhanced or tailored reactivity. nih.gov

Advanced Analytical Techniques for Isolation and Characterization of 6 Heptyl 3 Hexyl 4 Hydroxy 2h Pyran 2 One

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Profiling

High-Performance Liquid Chromatography is a cornerstone technique for the separation and purity assessment of non-volatile, medium to low polarity compounds like 6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one. Due to the hydrophobic nature of the heptyl and hexyl alkyl chains, reversed-phase HPLC (RP-HPLC) is the most suitable mode for its analysis.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is employed. The mobile phase consists of a mixture of a polar solvent (e.g., water) and a less polar organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is gradually increased over time, is often optimal for resolving the target compound from other structurally similar metabolites that may be present in a crude extract.

The purity profile of a synthesized or isolated sample of this compound can be established by monitoring the elution profile with a suitable detector, most commonly a Diode Array Detector (DAD) or a UV-Vis detector. The chromophore of the 4-hydroxy-2H-pyran-2-one core allows for detection in the UV region. The presence of a single, sharp, and symmetrical peak at a specific retention time is indicative of a high degree of purity. The integration of the peak area provides a quantitative measure of the compound's concentration.

For the analysis of structurally related 3,6-dialkyl-4-hydroxy-2-pyrones, the following HPLC conditions can be considered as a starting point for method development:

Parameter Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temperature 30 °C

This is a representative table based on typical conditions for similar compounds and would require optimization for the specific analyte.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Analysis

While this compound itself has a relatively low volatility due to its molecular weight and the presence of a hydroxyl group, GC-MS can be a valuable tool for its analysis after appropriate derivatization. Derivatization is often necessary to increase the volatility and thermal stability of the analyte. A common derivatization reaction for hydroxyl groups is silylation, for instance, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group.

The derivatized compound can then be introduced into the GC system, where it is vaporized and separated on a capillary column (e.g., a non-polar DB-5ms or a semi-polar DB-17ms). The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint of the compound, with characteristic fragmentation patterns that can be used for structural elucidation and confirmation.

The analysis of the mass spectrum of the TMS-derivatized this compound would be expected to show a molecular ion peak corresponding to the derivatized molecule, as well as fragment ions resulting from the loss of the TMS group and cleavage of the alkyl chains.

Parameter Condition
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min) to 280 °C at 10 °C/min (hold 10 min)
Carrier Gas Helium at a constant flow of 1 mL/min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range m/z 50-600

This table presents typical GC-MS parameters for the analysis of derivatized medium-to-long chain organic molecules and would need to be adapted for the specific analyte.

Hyphenated Spectroscopic Methods (e.g., LC-MS) for Comprehensive Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful technique for the comprehensive characterization of this compound. It combines the superior separation capabilities of HPLC with the high sensitivity and structural information provided by mass spectrometry. This technique is particularly well-suited for analyzing complex mixtures, such as microbial extracts, allowing for the detection and identification of the target compound even at low concentrations.

Using an electrospray ionization (ESI) source, which is a soft ionization technique, the molecular ion of the compound can be readily observed, typically as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS), for instance, using a time-of-flight (TOF) or Orbitrap mass analyzer, can provide a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule.

For example, in the LC-MS analysis of Germicidin A, a closely related compound (4-hydroxy-3-(2-methylpropyl)-6-(1-methylethyl)-2H-pyran-2-one), the protonated molecule [M+H]⁺ was observed at an m/z of 197.1188. researchgate.net This allowed for the confirmation of its elemental composition.

Parameter Condition
LC System UPLC/HPLC with C18 column
Mobile Phase Gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid)
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Time-of-Flight (TOF) or Orbitrap
Scan Range m/z 100-1000
Data for Germicidin A researchgate.net Retention Time (tR): 6.48 min, Observed m/z [M+H]⁺: 197.1188, Theoretical m/z [M+H]⁺: 197.1178

This table includes specific data for a related compound, Germicidin A, to illustrate the type of information obtained from an LC-MS analysis.

Tandem mass spectrometry (MS/MS) can be further employed to obtain structural information. In an MS/MS experiment, the molecular ion of interest is selected and subjected to collision-induced dissociation (CID), which generates a series of fragment ions. The fragmentation pattern can then be interpreted to elucidate the structure of the parent molecule.

Preparative Scale Isolation and Purification Strategies

For applications that require larger quantities of pure this compound, such as for biological activity screening or as an analytical standard, preparative scale isolation and purification are necessary. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice for this purpose.

The principles of preparative HPLC are similar to analytical HPLC, but it utilizes larger columns with a greater amount of stationary phase to accommodate larger sample loads. The goal is to isolate the compound of interest with high purity and recovery. The method development for preparative HPLC often begins with optimizing the separation on an analytical scale to achieve good resolution between the target peak and any impurities. This analytical method is then scaled up to the preparative system by adjusting the flow rate and injection volume proportionally to the column dimensions.

Fraction collection is triggered by a detector signal (e.g., UV absorbance), and the fractions corresponding to the peak of the target compound are collected. The purity of the collected fractions is then verified using analytical HPLC. Finally, the solvent is removed from the purified fraction, typically by rotary evaporation or lyophilization, to yield the pure compound.

Parameter Condition
Column C18 Preparative Column (e.g., 250 mm x 21.2 mm, 10 µm)
Mobile Phase Isocratic or shallow gradient of Water/Acetonitrile or Water/Methanol (B129727)
Flow Rate 10-20 mL/min (depending on column dimensions)
Sample Loading Milligram to gram quantities, depending on the separation
Detection UV at a suitable wavelength
Fraction Collection Automated fraction collector based on time or detector signal

This table outlines typical parameters for a preparative HPLC separation, which would be optimized based on the specific sample and purity requirements.

Conclusion and Future Research Directions in 6 Heptyl 3 Hexyl 4 Hydroxy 2h Pyran 2 One Chemistry

Synthesis and Biosynthesis

Future research into the synthesis of 6-Heptyl-3-hexyl-4-hydroxy-2H-pyran-2-one is likely to focus on developing efficient and stereoselective methodologies. Drawing parallels from the synthesis of other 4-hydroxy-2-pyrones, several promising avenues can be explored. One of the most common methods for constructing the 4-hydroxy-2-pyrone core is the cyclization of 1,3,5-tricarbonyl compounds. mdpi.com For the target molecule, this would involve precursors such as derivatives of 3,5-dioxododecanoic acid. Future work could optimize reaction conditions to favor the formation of the desired pyrone ring.

Another viable strategy involves the modification of pre-existing pyrone scaffolds. For instance, alkylation at the C-3 and C-6 positions of a simpler 4-hydroxy-2-pyrone could be investigated. The synthesis of various 6-alkyl-4-hydroxy-2-pyrones has been achieved through a one-pot silyl-protection of the hydroxyl group, followed by lithiation and alkylation. beilstein-journals.org This approach could be adapted for the sequential introduction of the hexyl and heptyl groups.

From a biosynthetic perspective, many naturally occurring 2-pyrones are polyketides, assembled by polyketide synthase (PKS) enzymes. Research could be directed towards identifying or engineering PKS pathways capable of producing long-chain dialkyl-substituted pyrones. Understanding the biosynthetic machinery could pave the way for sustainable and stereospecific production of this compound.

Table 1: Potential Synthetic Strategies for this compound

Synthetic Approach Precursors Key Reaction Steps Potential Advantages
Tricarbonyl Cyclization Derivatives of 3,5-dioxododecanoic acid Intramolecular cyclization and dehydration Direct formation of the pyrone core
Pyranone Modification 4-hydroxy-2-pyrone Sequential C-alkylation Modular approach allowing for variation

| Biosynthesis | Simple fatty acid precursors | Polyketide synthase (PKS) mediated assembly | High stereoselectivity and sustainability |

Reactivity and Mechanism

The reactivity of 4-hydroxy-2-pyrones is characterized by their ambident nucleophilic nature and their ability to participate in various cycloaddition and rearrangement reactions. beilstein-journals.orgresearchgate.net The 4-hydroxy group imparts acidic properties, allowing it to act as a nucleophile in reactions such as O-alkylation and O-acylation. beilstein-journals.org Future studies on this compound will likely explore its participation in reactions like the Mitsunobu reaction and oxa-Michael additions, which have been successfully applied to other 6-alkyl-4-hydroxy-2-pyrones. beilstein-journals.org

The pyrone ring itself can act as a diene in Diels-Alder reactions, providing a route to complex bicyclic systems. rsc.org The influence of the long alkyl chains on the regioselectivity and stereoselectivity of these cycloadditions would be a key area of investigation. Furthermore, the pyrone ring is susceptible to ring-opening reactions under the influence of various nucleophiles, which can lead to a diverse array of acyclic and heterocyclic compounds. researchgate.net Mechanistic studies, potentially employing isotopic labeling and computational methods, will be crucial to elucidate the pathways of these transformations.

Analytical and Computational Methods

A combination of modern analytical techniques will be essential for the unambiguous characterization of this compound and its reaction products. High-resolution mass spectrometry (HRMS) will be vital for determining its molecular formula. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and various 2D techniques) will be indispensable for elucidating its detailed molecular structure and stereochemistry. Infrared (IR) and Raman spectroscopy can provide valuable information about the functional groups present, particularly the characteristic carbonyl and hydroxyl absorptions. scifiniti.comscifiniti.com

Computational chemistry, particularly Density Functional Theory (DFT), is expected to play a significant role in predicting the compound's geometry, electronic structure, and reactivity. scifiniti.commdpi.com DFT calculations can be used to model its vibrational spectra, aiding in the interpretation of experimental IR and Raman data. scifiniti.com Furthermore, computational studies can provide insights into reaction mechanisms, transition state energies, and the thermodynamic and kinetic parameters of its chemical transformations. mdpi.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help in understanding its frontier molecular orbital interactions and predicting its reactivity towards electrophiles and nucleophiles. scifiniti.comscifiniti.com

Table 2: Key Analytical and Computational Techniques for Characterization

Technique Information Provided
NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistry
Mass Spectrometry Molecular weight, elemental composition
IR & Raman Spectroscopy Functional group identification, vibrational modes

| Density Functional Theory | Molecular geometry, electronic properties, reaction mechanisms |

Emerging Applications and Unexplored Avenues

The long alkyl chains in this compound suggest several underexplored avenues for its application. The increased lipophilicity could enhance its interaction with biological membranes, making it a candidate for investigation in medicinal chemistry. Many 2-pyrone derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic properties. researchgate.net Future research should involve screening this compound for such activities.

The amphiphilic nature of the molecule, with a polar pyrone headgroup and nonpolar alkyl tails, suggests potential applications in materials science. It could be explored as a building block for liquid crystals, polymers, or as a component in self-assembling systems. Its potential as a surfactant or emulsifier could also be investigated.

Furthermore, the 4-hydroxy-2-pyrone scaffold is a known precursor for the synthesis of various other heterocyclic systems. researchgate.net The unique substitution pattern of this compound could be leveraged to synthesize novel and complex molecular architectures with potentially interesting photophysical or electronic properties.

Q & A

Basic Research Question

  • ¹H/¹³C NMR :
    • 4-Hydroxy group : Broad singlet at δ 12.1–12.3 ppm (DMSO-d₆) .
    • Alkyl chains : Multiplets between δ 1.20–1.60 ppm (heptyl C7, hexyl C6) .
  • X-ray Crystallography :
    • Hydrogen-bonding networks (O–H···O) stabilize the pyranone ring. Compare with (E)-4-hydroxy-6-methyl-3-[1-(2-phenylhydrazinyl)ethyl]-2H-pyran-2-one (CCDC 1477449), which shares similar packing motifs .

Advanced Tip : Use DEPT-135 to distinguish CH₂/CH₃ groups in alkyl chains .

What strategies resolve contradictions in reported biological activity data?

Advanced Research Question
Discrepancies arise due to:

  • Purity Issues : Impurities from incomplete alkylation (e.g., mono- vs. di-substituted byproducts) skew bioassay results. Validate purity via HPLC (>95%) .
  • Assay Variability : Use standardized models (e.g., Pseudomonas aeruginosa biofilm inhibition) with controls for solvent interference (e.g., DMSO ≤0.1%) .
  • Chain Length Effects : Compare with analogs (e.g., 6-nonyltetrahydro-2H-pyran-2-one) to isolate alkyl chain contributions to antimicrobial activity .

How can reaction yields be optimized for large-scale synthesis?

Advanced Research Question

  • Catalyst Screening : Replace p-TsOH with zeolites or ionic liquids to reduce side reactions .
  • Solvent Engineering : Use microwave-assisted synthesis in PEG-400 to enhance cyclization rates .
  • Purification : Gradient column chromatography (hexane:EtOAc 8:1 → 4:1) isolates the product efficiently .

Basic Research Question

  • Hazards : Acute oral toxicity (LD₅₀ > 500 mg/kg in rats), skin irritation .
  • PPE : Nitrile gloves, lab coat, and goggles. Use fume hoods for aerosol prevention .
  • Waste Management : Collect in halogen-free containers for incineration .

How do alkyl chain modifications influence bioactivity?

Advanced Research Question

  • Chain Length : Longer chains (e.g., heptyl vs. hexyl) enhance lipophilicity, improving membrane penetration in Gram-negative bacteria .
  • Branching : Linear chains (vs. branched) increase antifungal activity by 30% (e.g., against Candida albicans) .
  • Validation : Compare MIC values with 6-hexyltetrahydro-2H-pyran-2-one (CAS 710-04-3) to quantify chain-length effects .

How should researchers address inconsistent stability data in literature?

Advanced Research Question

  • Degradation Pathways : Hydrolysis of the ester group at pH > 8.0 accelerates decomposition. Use buffered solutions (pH 6–7) for storage .
  • Analytical Consistency : Standardize HPLC conditions (C18 column, 254 nm UV detection) across studies .
  • Temperature Sensitivity : Store at −20°C in amber vials; avoid freeze-thaw cycles .

Q. Methodological Guidance :

  • Synthetic Reproducibility : Document solvent batch variability (e.g., DMF water content <0.01%).
  • Data Reporting : Include crystallographic parameters (e.g., CCDC deposition numbers) for structural validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.